molecular formula C14H20O3 B1274264 Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester CAS No. 36837-50-0

Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester

Cat. No. B1274264
CAS RN: 36837-50-0
M. Wt: 236.31 g/mol
InChI Key: TVUZOWCUYWPFPN-UHFFFAOYSA-N
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Description

The compound of interest, "Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester," is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring with a hydroxy group and a propanoic acid moiety, where the propanoic acid is further modified with a tert-butyl group and a methyl ester. This compound is related to other benzoic acid derivatives and esters, which are often studied for their synthetic methods and applications in various fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of benzoic acid derivatives typically involves the formation of the benzene ring followed by functional group modifications. For example, 4-Hydroxy[1-13C]benzoic acid is synthesized from sodium [2-13C]acetate through a base-catalyzed condensation with diethyl [2-13C]malonate and 4H-pyran-4-one, which is a key step in forming the benzene ring . Similarly, the synthesis of 2-hydroxy-4-methyl benzoic acid involves the use of acetone and ethyl formate to create formyl acetone, which is then reacted with acetoacetic ester . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their properties and applications. Single-crystal structure determinations of tri-substituted and hexa-substituted benzoic methyl esters have been reported, revealing specific molecular conformations and packing in the crystal . These studies show that the conformation of the molecules can deviate significantly from expected symmetry, which can influence their physical properties and interactions with other molecules.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions, including alkylation, condensation, and hydrolysis. These reactions are often used to introduce additional functional groups or to modify existing ones. For instance, the ethyl ester of 4-Hydroxy[1-13C]benzoic acid can be converted into different phenolic compounds through efficient chemical transformations . The ability to perform such reactions expands the utility of benzoic acid derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the crystal structures of benzoic methyl esters show columnar packings stabilized by weak C-H···O and C-H···π interactions, while the packing of benzoic acids involves the formation of supramolecular strands through dimerization of the carboxylic acid group . These interactions can affect the melting point, solubility, and reactivity of the compounds. Understanding these properties is essential for their application in various industries.

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Selective Formation of Esters: Palladium complexes catalyze the selective formation of unsaturated esters, such as methyl cinnamate, demonstrating high activity and regioselectivity. This process involves methoxycarbonylation of alkynes (Magro et al., 2010).

Pharmacological Research

  • Prodrug Development for Neuropathic Pain: Para-acetoxybenzyl ester prodrug of a hydroxamate-based inhibitor showed improved oral pharmacokinetics and demonstrated analgesic efficacy in a rat model of neuropathic pain (Rais et al., 2017).

Organic Syntheses

  • Derivative Synthesis: Various derivatives of benzenepropanoic acid, including esters and alcohols, have been synthesized for potential applications in drug development and chemical synthesis (Lang et al., 2003).

Enzyme-Catalyzed Synthesis

  • Production of Enantiomerically Enriched Acids: Enzymatic methods have been developed for synthesizing highly enantiomerically enriched hydroxypropanoic acids and their derivatives, highlighting potential applications in chiral chemistry (Brem et al., 2009).

Novel Compounds from Natural Sources

  • Isolation from Ranunculus Ternatus: Novel alkenoic acid esters, including hydroxy-dodec-enedioic acid-12-O-methyl ester, have been isolated from Ranunculus ternatus roots, opening avenues for new natural compound research (Xiong et al., 2007).

Photoprotective Chemistry

  • Photoremovable Protecting Group: 2,5-Dimethylphenacyl esters have been investigated as photoremovable protecting groups for carboxylic acids, providing insights into light-controlled chemical processes (Zabadal et al., 2001).

properties

IUPAC Name

methyl 3-(3-tert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-14(2,3)11-9-10(5-7-12(11)15)6-8-13(16)17-4/h5,7,9,15H,6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUZOWCUYWPFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074039
Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester

CAS RN

36837-50-0
Record name Methyl 3-(1,1-dimethylethyl)-4-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36837-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036837500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 50 g of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, 2.5 g of conc. hydrochloric acid and 30 ml of toluene was refluxed for 2 hours while stirring. After the completion of the reaction, the reaction mixture was washed with water and the solvent wa distilled off. Hexane was added to the residue and the mixture was icecooled. The resulting crystals were collected by filtration and recrystallized from hexane to give 29 g of methyl 3-(3-tert-butyl-4-hydroxyphenyl)propionate as white crystals, m.p. 59°-61° C.
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